Hydrogen-Bond Donor Count (HBD = 2) Versus N,N-Dimethyl Analog (HBD = 0) – Implications for Target Engagement
The target compound features two hydrogen-bond donor atoms—the oxime-type OH (pKa estimated ~9–10, class-level) and the amidine NH—conferred by its N′-hydroxyiminoformamide moiety. In contrast, the closest commercially available analog N′-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide (CAS 78972-87-9) possesses zero hydrogen-bond donors because the N-hydroxy and NH groups are replaced by N,N-dimethyl substituents . In the published 20-HETE synthase inhibitor series, the N-hydroxyformamidine moiety was reported to be essential for potent and selective CYP inhibitory activity; its replacement by a simple imidazole (IC₅₀ 5.7 ± 1.0 nM) maintained potency but lost CYP selectivity, demonstrating that the H-bond donor functionality is a key determinant of both affinity and selectivity profiles [1].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 2 (oxime OH + amidine NH) |
| Comparator Or Baseline | CAS 78972-87-9 (N,N-dimethyl analog): HBD = 0 |
| Quantified Difference | ΔHBD = +2 (qualitative; no HBD possible for dimethyl analog) |
| Conditions | Computed from chemical structure; functional significance demonstrated in 20-HETE synthase CYP inhibition assay (J. Med. Chem. 2003, IC₅₀ data for related N-hydroxyformamidine pyrazole 24: 23 ± 12 nM) [1] |
Why This Matters
Procurement of the N-hydroxy analog is mandatory for any screening program targeting enzymes requiring bidentate H-bond or metal-chelation interactions (e.g., CYP ω-hydroxylases, HDACs, methionine aminopeptidases), as the dimethyl analog cannot engage these targets through the same binding modality.
- [1] Miyata N. et al. Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. J. Med. Chem. 2003, 46(25), 5416–5427. DOI: 10.1021/jm020557k. Pyrazole derivative 24 IC₅₀ = 23 ± 12 nM; imidazole 3a IC₅₀ = 5.7 ± 1.0 nM (loss of CYP selectivity). View Source
